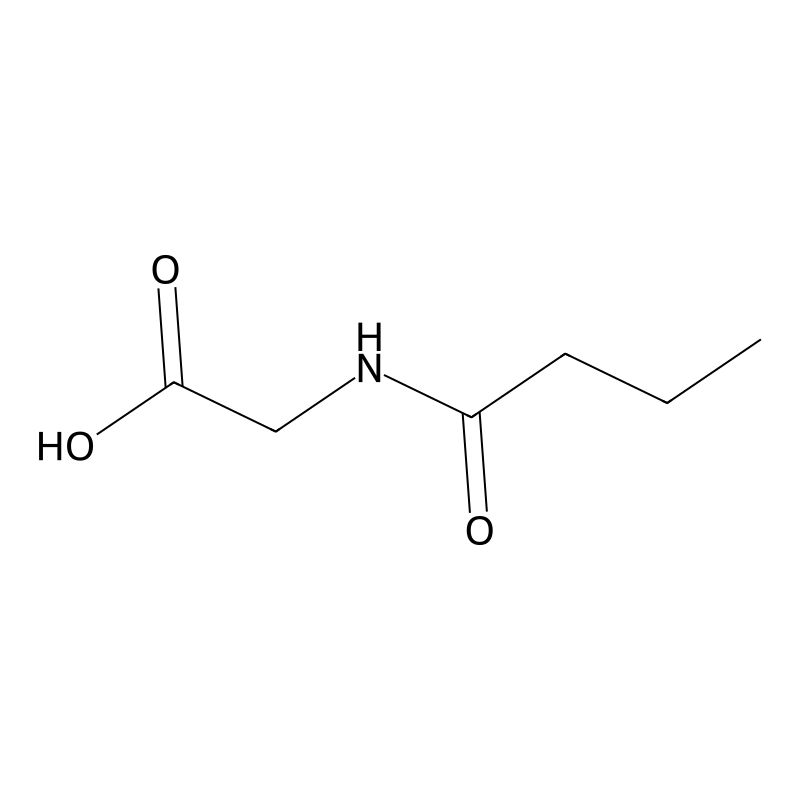N-Butyrylglycine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Metabolite Identification:
- N-Butyrylglycine is present naturally in the human body as a minor metabolite of fatty acids .
- Elevated levels of N-Butyrylglycine and other acyl glycines can be indicative of specific metabolic disorders, such as ethylmalonic encephalopathy .
- Researchers can analyze the presence and quantity of N-Butyrylglycine in body fluids like urine to aid in diagnosing these conditions .
Biochemical Research:
- N-Butyrylglycine is commercially available and used in various biochemical research applications .
- Its specific role and function within these research areas are still under investigation and may vary depending on the specific research project.
Future Potential:
- Ongoing research is exploring the potential of N-Butyrylglycine and other N-acylglycines in various fields, including their influence on energy metabolism, exercise performance, and cognitive function .
- However, these areas are still in the early stages of exploration, and further research is needed to confirm any definitive benefits or applications.
N-Butyrylglycine is classified as an acyl glycine, a type of compound formed by the acylation of glycine. Its chemical formula is C₆H₁₁NO₃, and it has an average molecular weight of approximately 145.16 g/mol. The compound is synthesized through the reaction of butyric acid and glycine, resulting in the formation of N-butyrylglycine and the release of Coenzyme A. This reaction is catalyzed by the enzyme glycine N-acyltransferase, which plays a crucial role in the metabolism of fatty acids, particularly in mitochondrial pathways .
N-Butyrylglycine is notable for its role as a minor metabolite derived from fatty acids. Its levels can increase in certain metabolic disorders, including ethylmalonic encephalopathy, making it a potential biomarker for diagnosing mitochondrial dysfunctions related to fatty acid beta-oxidation .
Currently, there is no well-defined information available regarding a specific mechanism of action for N-Butyrylglycine within biological systems. However, its potential role as a biomarker in fatty acid metabolism suggests it might be involved in pathways related to glycine or butyrate metabolism, but further research is needed [].
The primary chemical reaction involving N-butyrylglycine can be summarized as follows:
This reaction highlights the transfer of an acyl group from acyl-CoA to glycine, facilitated by glycine N-acyltransferase. The specificity of this enzyme allows for the conjugation of various acyl-CoAs to form different N-acylglycines, with a preference for certain fatty acids like oleoyl-CoA .
N-Butyrylglycine exhibits significant biological activity, primarily related to its role in fatty acid metabolism. It acts as a substrate for various enzymes involved in mitochondrial acyltransferase activities. The compound may also influence metabolic pathways associated with energy production and lipid metabolism. Elevated levels of N-butyrylglycine can indicate disruptions in these metabolic processes, particularly those involving mitochondrial function .
Additionally, studies have shown that alterations in acyl glycine levels, including N-butyrylglycine, can be linked to specific metabolic disorders, further emphasizing its importance as a biological marker .
N-Butyrylglycine can be synthesized through several methods:
- Enzymatic Synthesis: Utilizing glycine N-acyltransferase to catalyze the reaction between butyric acid and glycine.
- Chemical Synthesis: Direct condensation of butyric acid with glycine under controlled conditions to yield N-butyrylglycine.
- Biotechnological Approaches: Employing microbial fermentation processes where specific strains produce N-butyrylglycine from substrates containing butyric acid.
These methods vary in efficiency and yield, with enzymatic synthesis often providing higher specificity and purity .
N-Butyrylglycine has several applications across different fields:
- Clinical Diagnostics: Used as a biomarker for diagnosing metabolic disorders related to mitochondrial dysfunction.
- Biochemical Research: Studied for its role in fatty acid metabolism and potential therapeutic implications in metabolic diseases.
- Pharmaceutical Development: Investigated for its possible use in drug formulations targeting metabolic pathways.
The compound's unique properties make it valuable in both research and clinical settings .
Research on N-butyrylglycine's interactions has primarily focused on its enzymatic pathways and metabolic implications. Studies indicate that it interacts with various acyl-CoAs and may influence the activity of enzymes involved in lipid metabolism. Understanding these interactions is crucial for elucidating its role in metabolic diseases and developing therapeutic strategies .
Moreover, ongoing research aims to explore how alterations in N-butyrylglycine levels affect broader metabolic networks within cells, potentially revealing new insights into energy homeostasis and disease mechanisms .
N-Butyrylglycine shares structural similarities with other acyl glycines. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Acetylglycine | C₄H₉NO₂ | Derived from acetic acid; commonly found in metabolic pathways. |
| Propionylglycine | C₅H₁₁NO₂ | Formed from propionic acid; involved in energy metabolism. |
| Valerylglycine | C₆H₁₃NO₂ | Derived from valeric acid; shows different metabolic roles. |
Uniqueness of N-Butyrylglycine
N-Butyrylglycine is unique due to its specific involvement in the metabolism of butyric acid, distinguishing it from other acyl glycines that may derive from shorter or longer-chain fatty acids. Its elevated levels serve as important biomarkers for specific metabolic disorders, further highlighting its significance in clinical diagnostics .








